23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid
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Overview
Description
23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is a biotinylated long-chain alkanethiol. This compound is particularly notable for its ability to self-assemble onto gold surfaces, forming self-assembled monolayers (SAMs). These SAMs are crucial in various scientific applications, including studies of protein recognition and surface functionality control .
Mechanism of Action
Target of Action
The primary target of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is gold surfaces . This compound is a biotinylated long chain alkanethiol that is suitable for self-assembly from solution onto gold surfaces .
Mode of Action
The compound interacts with gold surfaces through a process known as self-assembly . This process involves the spontaneous organization of molecules into a structurally organized arrangement. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of such interactions as protein recognition possible .
Biochemical Pathways
The compound’s ability to form self-assembled monolayers on gold surfaces suggests it may play a role in facilitating interactions such as protein recognition .
Pharmacokinetics
Its ability to self-assemble onto gold surfaces suggests it may have unique distribution properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of self-assembled monolayers on gold surfaces . These monolayers can facilitate interactions such as protein recognition .
Action Environment
The action of this compound is influenced by the presence of gold surfaces, as it is capable of self-assembling from solution onto these surfaces
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid typically involves the reaction of a mercaptononyl derivative with a heptaoxatricosanoic acid precursor. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Specific details on the reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and verification of the compound’s structure using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under mild conditions.
Major Products
The major products formed from these reactions include disulfides from oxidation and various substituted thiol derivatives from nucleophilic substitution .
Scientific Research Applications
23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
11-Mercaptoundecanoic acid: Another thiol-containing compound used for SAM formation.
16-Mercaptohexadecanoic acid: Similar in structure but with a different chain length.
3-Mercaptopropionic acid: A shorter chain thiol used in similar applications.
Uniqueness
23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is unique due to its long chain length and multiple ether linkages, which provide enhanced flexibility and stability in SAM formation. This makes it particularly suitable for applications requiring robust and versatile surface modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O9S/c26-25(27)24-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-8-6-4-2-1-3-5-7-9-23-35/h35H,1-24H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVZGUSQWSVPNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652632 |
Source
|
Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221222-49-7 |
Source
|
Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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